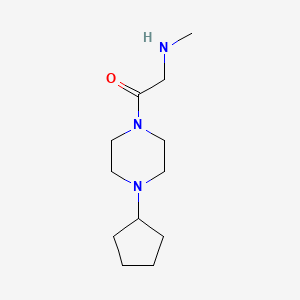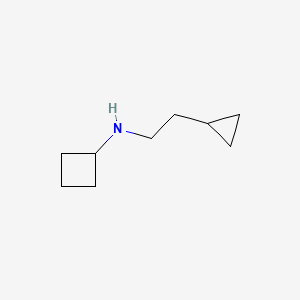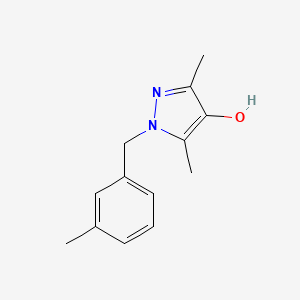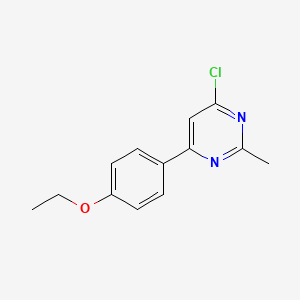![molecular formula C8H14N4 B1466755 [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1488790-96-0](/img/structure/B1466755.png)
[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Carbonic Anhydrase-II Inhibition
This compound has been identified as a potential inhibitor of the carbonic anhydrase-II enzyme . Inhibition of this enzyme is crucial in the treatment of conditions like glaucoma, epilepsy, and altitude sickness. The triazole derivatives, including [1-(cyclobutylmethyl)triazol-4-yl]methanamine, have shown moderate inhibition potential, which could be harnessed for developing new therapeutic agents .
Drug Discovery
The triazole ring is a prominent structure in pharmaceuticals due to its similarity to the amide bond, making it a useful scaffold in drug design. It’s been used in the development of various medicinal compounds, such as anticonvulsants and antibiotics. The unique structure of [1-(cyclobutylmethyl)triazol-4-yl]methanamine could lead to the discovery of new drugs with improved efficacy and safety profiles .
Material Science
In material science, the triazole moiety’s high chemical stability and strong dipole moment make it an excellent candidate for creating new materials with desirable properties such as increased strength, flexibility, or thermal stability. This compound could play a role in synthesizing advanced materials for various industrial applications .
Catalysis
Triazole compounds are known to exhibit catalytic properties, which can be utilized in chemical reactions to increase efficiency and selectivity. [1-(cyclobutylmethyl)triazol-4-yl]methanamine may serve as a catalyst or a catalyst scaffold in organic synthesis, potentially improving reaction conditions and outcomes.
Supramolecular Chemistry
Due to its ability to engage in hydrogen bonding and its aromatic character, [1-(cyclobutylmethyl)triazol-4-yl]methanamine can be used in supramolecular chemistry to create complex structures with specific functions. These structures could be applied in areas such as molecular recognition, sensing, and self-assembly processes .
Bioconjugation and Chemical Biology
The compound’s structure allows for bioconjugation, which is the process of attaching two molecules to form a hybrid compound with unique properties. This application is particularly relevant in chemical biology for tagging biomolecules or drugs, aiding in the study of biological processes and the development of targeted therapies .
Propriétés
IUPAC Name |
[1-(cyclobutylmethyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-4-8-6-12(11-10-8)5-7-2-1-3-7/h6-7H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJOOZOYCIOMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1466672.png)


![[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466676.png)

![1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1466682.png)

![3-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1466685.png)

![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466689.png)

![4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile](/img/structure/B1466692.png)

